molecular formula C12H17NO3 B2804993 tert-Butyl 4-hydroxybenzylcarbamate CAS No. 149505-94-2

tert-Butyl 4-hydroxybenzylcarbamate

Cat. No.: B2804993
CAS No.: 149505-94-2
M. Wt: 223.272
InChI Key: PONJIMVVHPQAJL-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxybenzylcarbamate: is an organic compound with the molecular formula C12H17NO3. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a tert-butyl group and a hydroxyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxybenzylcarbamate can be synthesized through a multi-step process involving the protection of the hydroxyl group, followed by the introduction of the carbamate group. One common method involves the reaction of 4-hydroxybenzyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxybenzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-hydroxybenzylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool in biochemical assays .

Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug delivery systems and as a prodrug that can be activated in specific biological environments .

Industry: In industrial applications, this compound is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and other industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carbamate group can undergo hydrolysis to release active compounds that exert biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxybenzylcarbamate
  • tert-Butyl 4-hydroxy-3-methoxybenzylcarbamate
  • tert-Butyl 4-aminobenzylcarbamate
  • tert-Butyl 4-formylbenzylcarbamate

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a carbamate group, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a versatile compound in various applications .

Properties

IUPAC Name

tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h4-7,14H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONJIMVVHPQAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149505-94-2
Record name tert-Butyl 4-hydroxybenzylcarbamate
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